N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, chloroaniline, and methoxyphenoxy moieties. It is often used as a building block in organic synthesis and medicinal chemistry due to its sterically hindered amine functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields . Another approach involves the acylation of amines using various condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroaniline moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-chloroaniline: This compound shares the tert-butyl and chloroaniline moieties but lacks the methoxyphenoxy group.
N-(tert-butyl)-2-methoxypyridin-3-amine: Similar in having a tert-butyl group and a methoxy substituent but differs in the core structure.
N-(tert-butyl)-4-methoxyaniline: Contains the tert-butyl and methoxy groups but lacks the chloroaniline moiety.
Uniqueness
N-tert-butyl-2-(2-chloro-4-{[(4-chlorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H24Cl2N2O3 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-chloro-4-[(4-chloroanilino)methyl]-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H24Cl2N2O3/c1-20(2,3)24-18(25)12-27-19-16(22)9-13(10-17(19)26-4)11-23-15-7-5-14(21)6-8-15/h5-10,23H,11-12H2,1-4H3,(H,24,25) |
InChI Key |
WIUCXSUEEWQQCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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